Aprotinin, a serine protease inhibitor, has been widely used as a valuable tool in scientific research, particularly for studying protein interactions and conformation at the molecular level []. Its ability to inhibit specific enzymes allows researchers to isolate and analyze specific protein interactions, providing valuable insights into protein function and cellular processes [].
Aprotinin's role in inhibiting certain enzymes involved in blood clotting (hemostasis) and clot breakdown (fibrinolysis) makes it a valuable tool for researchers studying these processes []. By studying the effects of aprotinin on these pathways, researchers can gain a deeper understanding of how these systems work and how they contribute to various diseases and conditions [].
Recent research suggests that aprotinin may have antiviral properties, particularly against influenza viruses []. Studies have shown that aprotinin can inhibit the activity of certain enzymes essential for viral entry into host cells, potentially offering a new avenue for antiviral drug development []. However, further research is needed to determine the efficacy and safety of aprotinin for this purpose [].
Beyond its established uses, aprotinin is being explored for its potential applications in various research areas. These include:
Antilysin is a complex protein compound with the molecular formula . It plays a crucial role in neutralizing the effects of lysin, a toxin produced by certain bacteria. Antilysin functions as an antitoxin, providing a defense mechanism against bacterial infections by binding to lysin and inhibiting its harmful effects. Its structure is characterized by multiple disulfide bonds that contribute to its stability and functionality in various biological environments.
Aprotinin acts as a competitive inhibitor of serine proteases, a group of enzymes crucial for various biological processes, including blood clotting, inflammation, and cell signaling []. It binds to the active site of these enzymes, preventing them from cleaving their target substrates. This inhibitory action can modulate various physiological pathways, depending on the specific protease being targeted [].
For instance, in the context of blood clotting, aprotinin inhibits plasmin, an enzyme responsible for breaking down blood clots. This can be beneficial during surgery by reducing blood loss []. However, this mechanism can also have potential drawbacks, as excessive inhibition of clotting factors can increase the risk of thrombosis (blood clot formation).
Aprotinin has been associated with some safety concerns, leading to restrictions on its clinical use.
The reactions involving antilysin are crucial for understanding its role in toxin-antitoxin dynamics, particularly in the context of bacterial pathogenesis.
Antilysin exhibits significant biological activity as an antitoxin. Its primary functions include:
Research indicates that antilysin's effectiveness can vary based on environmental factors such as pH and temperature, which influence its structural integrity and binding affinity .
The synthesis of antilysin can be achieved through various methods, including:
Recent studies highlight the importance of optimizing these synthesis methods to enhance yield and activity .
Antilysin has several important applications:
Interaction studies have focused on the binding dynamics between antilysin and lysin. Key findings include:
These studies are essential for understanding how modifications to antilysin could enhance its therapeutic potential .
Several compounds exhibit similarities to antilysin in terms of structure or function. These include:
Compound | Function | Unique Feature |
---|---|---|
Antilysin | Neutralizes lysin | Specificity towards bacterial toxins |
Lysin | Causes cell lysis | Directly toxic to host cells |
Antitoxins | General neutralization of toxins | Broader range of target toxins |
Immunoglobulins | Bind various antigens | Diverse specificity across pathogens |
Antilysin's uniqueness lies in its specific role against bacterial lysins, distinguishing it from other antitoxins and immunoglobulins which may target a broader spectrum of pathogens .
Irritant;Health Hazard
Mannucci PM (July 1998). "Hemostatic drugs". The New England Journal of Medicine. 339 (4): 245–53. doi:10.1056/NEJM199807233390407. PMID 9673304.
Mahdy AM, Webster NR (December 2004). "Perioperative systemic haemostatic agents". British Journal of Anaesthesia. 93 (6): 842–58. doi:10.1093/bja/aeh227. PMID 15277296.
Richardson JS (1981). "The anatomy and taxonomy of protein structure". Advances in Protein Chemistry Volume 34. Advances in Protein Chemistry. Vol. 34. pp. 167–339. doi:10.1016/S0065-3233(08)60520-3. ISBN 978-0-12-034234-1. PMID 7020376.
Kassell B, Radicevic M, Ansfield MJ, Laskowski M (January 1965). "The basic trypsin inhibitor of bovine pancreas. IV. The linear sequence of the 58 amino acids". Biochemical and Biophysical Research Communications. 18 (2): 255–8. doi:10.1016/0006-291X(65)90749-7. PMID 14282026.
Kassell B, Laskowski M (August 1965). "The basic trypsin inhibitor of bovine pancreas. V. The disulfide linkages". Biochemical and Biophysical Research Communications. 20 (4): 463–8. doi:10.1016/0006-291X(65)90601-7.
Stoddart RW, Kernan JA (March 1973). "Aprotinin, a carbohydrate-binding protein". Histochemie. Histochemistry. Histochimie. 34 (4): 275–80. doi:10.1007/BF00306299. PMID 4266832. S2CID 44549220.
Kiernan JA, Stoddart RW (1973). "Fluorescent-labelled aprotinin: a new reagent for the histochemical detection of acid mucosubstances". Histochemistry. 34 (1): 77–84. doi:10.1007/BF00304309. PMID 4119444. S2CID 32032724.
Kraut H, Frey EK, Bauer E (1930). "Über die Inaktivierung des kallikreins". Hoppe-Seyler's Z Physiol Chem (in German). 192: 1–21. doi:10.1515/bchm2.1930.192.1-3.1.
Kunitz M, Northrop JH (July 1936). "Isolation from beef pancreas of crystalline trypsinogen, trypsin, trypsin inhibitor, and an inhibitor trypsin compound". The Journal of General Physiology. 19 (6): 991–1007. doi:10.1085/jgp.19.6.991. PMC 2141477. PMID 19872978.
Kraut H, Bhargava N (1964). "Versuche zur Isolierung des Kallikrein-Inaktivators aus Rinderlunge and seine Identifizierung mit dem Inaktivator aus Rinderparotis" [Experiments on the Isolation of the Kallikrein Inactivator. V. The Isolation of a Kallikrein Inactivator From the Bovine Lung and Its Identification With the Inhibitor From the Bovine Parotid Gland]. Hoppe-Seyler's Zeitschrift für Physiologische Chemie (in German). 338: 231–7. doi:10.1515/bchm2.1964.338.1-2.231. PMID 14330402.
Nugent FW, Warren KW, Jonasson H, Garciadeparedes G (November 1964). "Early Experience With Trasylol in the Treatment of Acute Pancreatitis". Southern Medical Journal. 57 (11): 1317–21. doi:10.1097/00007611-196411000-00012. PMID 14195953. S2CID 5286289.
Tice DA, Worth MH, Clauss RH, Reed GH (July 1964). "The Inhibition of Trasylol of Fibrinolytic Activity Associated With Cardiovascular Operations". Surgery, Gynecology & Obstetrics. 119: 71–4. PMID 14179354.
Huber R, Kukla D, Rühlmann A, Epp O, Formanek H (August 1970). "The basic trypsin inhibitor of bovine pancreas. I. Structure analysis and conformation of the polypeptide chain". Die Naturwissenschaften. 57 (8): 389–92. Bibcode:1970NW.....57..389H. doi:10.1007/BF00599976. PMID 5447861. S2CID 6261274.
Huber R, Kukla D, Bode W, Schwager P, Bartels K, Deisenhofer J, Steigemann W (October 1974). "Structure of the complex formed by bovine trypsin and bovine pancreatic trypsin inhibitor. II. Crystallographic refinement at 1.9 A resolution". Journal of Molecular Biology. 89 (1): 73–101. doi:10.1016/0022-2836(74)90163-6. PMID 4475115.
Wagner G, Wüthrich K (March 1982). "Sequential resonance assignments in protein 1H nuclear magnetic resonance spectra. Basic pancreatic trypsin inhibitor". Journal of Molecular Biology. 155 (3): 347–66. doi:10.1016/0022-2836(82)90009-2. PMID 6176717.
Havel TF, Wüthrich K (March 1985). "An evaluation of the combined use of nuclear magnetic resonance and distance geometry for the determination of protein conformations in solution". Journal of Molecular Biology. 182 (2): 281–94. doi:10.1016/0022-2836(85)90346-8. PMID 2582141.
Deisenhofer J, Steigemann W (1975). "Crystallographic Refinement of the Structure of Bovine Pancreatic Trypsin Inhibitor at 1.5 Angstroms Resolution" (PDF). Acta Crystallographica B. 31: 238. doi:10.1107/S0567740875002415.
McCammon JA, Gelin BR, Karplus M (June 1977). "Dynamics of folded proteins". Nature. 267 (5612): 585–90. Bibcode:1977Natur.267..585M. doi:10.1038/267585a0. PMID 301613. S2CID 4222220.
Wüthrich K, Wagner G (February 1975). "NMR investigations of the dynamics of the aromatic amino acid residues in the basic pancreatic trypsin inhibitor". FEBS Letters. 50 (2): 265–8. doi:10.1016/0014-5793(75)80504-7. PMID 234403. S2CID 46084481.
Creighton TE (1992). Protein Folding. W. H. Freeman. ISBN 978-0-7167-7027-5.
Xu CY, Zhu HM, Wu JH, Wen H, Liu CJ (February 2014). "Increased permeability of blood-brain barrier is mediated by serine protease during Cryptococcus meningitis". The Journal of International Medical Research. 42 (1): 85–92. doi:10.1177/0300060513504365. PMID 24398759.
Bojkova, Denisa; Bechtel, Marco; McLaughlin, Katie-May; McGreig, Jake E.; Klann, Kevin; Bellinghausen, Carla; Rohde, Gernot; Jonigk, Danny; Braubach, Peter; Ciesek, Sandra; Münch, Christian; Wass, Mark N.; Michaelis, Martin; Cinatl, Jindrich (2020). "Aprotinin Inhibits SARS-CoV-2 Replication". Cells. 9 (11): 2377. doi:10.3390/cells9112377. ISSN 2073-4409. PMC 7692688.
External links